7-Bromo-4-fluoro-5-methylbenzofuran
Description
7-Bromo-4-fluoro-5-methylbenzofuran is a halogenated benzofuran derivative characterized by a bromine atom at position 7, a fluorine atom at position 4, and a methyl group at position 5 of the benzofuran core. The strategic placement of electron-withdrawing halogens (Br, F) and an electron-donating methyl group creates a unique electronic profile, influencing reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C9H6BrFO |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
7-bromo-4-fluoro-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6BrFO/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3 |
InChI Key |
OTMRYZUZPBOUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1F)C=CO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-5-methylbenzofuran typically involves multi-step organic reactions One common approach is the halogenation of benzofuran derivatives, where specific halogenating agents are used to introduce bromine and fluorine atoms at the desired positions on the benzofuran ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-5-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 7-bromo-4-fluoro-5-methylbenzofurancarboxylic acid.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different functional groups at the bromine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups at the halogenated positions.
Scientific Research Applications
7-Bromo-4-fluoro-5-methylbenzofuran has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
7-Bromo-4-fluoro-5-methylbenzofuran is similar to other halogenated benzofurans, such as 7-bromo-5-fluoro-2-methylbenzofuran and 7-bromo-4-fluoro-2-methylbenzofuran. These compounds share structural similarities but differ in the position and type of halogen atoms and methyl groups. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Key Observations :
- Halogen Placement : Bromine at position 7 (as in the target compound) is less common than at positions 4 or 5, likely due to synthetic challenges .
- Functional Groups: Ester or alcohol groups (e.g., in Ethyl 5-bromo-2-fluorobenzoate or (7-bromo-2-fluoro-benzofuran-5-yl)methanol) introduce polarity, contrasting with the non-polar methyl group in the target compound. This affects solubility and reactivity .
Physicochemical Properties
- Lipophilicity: The methyl group at position 5 enhances lipophilicity compared to polar analogs like (7-bromo-2-fluoro-benzofuran-5-yl)methanol, which has a hydrophilic hydroxymethyl group. This difference could influence bioavailability in pharmaceutical contexts .
- Electronic Effects : The electron-withdrawing fluorine at position 4 may deactivate the ring toward electrophilic substitution, while bromine at position 7 could stabilize negative charges in nucleophilic reactions.
Q & A
Q. What are the common synthetic routes for 7-Bromo-4-fluoro-5-methylbenzofuran, and how can yield be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization of benzofuran scaffolds. Key steps include:
- Bromination : Selective bromination at the 7-position using reagents like CBr₄/PPh₃ under controlled conditions (low yields for certain dihydroxybenzaldehyde precursors require optimization of stoichiometry and temperature) .
- Fluorination : Introduction of fluorine at the 4-position via electrophilic substitution or halogen exchange (e.g., using DAST or Deoxo-Fluor) .
- Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective placement .
Yield Optimization : Use of protecting groups (e.g., silyl ethers) to prevent side reactions, and statistical experimental design (e.g., factorial design) to identify optimal reagent ratios and reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine deshields adjacent protons, fluorine causes splitting patterns) .
- X-ray Crystallography : Resolves spatial arrangement of substituents; critical for confirming regioselectivity in brominated derivatives (e.g., C–Br bond length ~1.89 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., isotopic patterns for bromine [¹⁸¹Br/⁷⁹Br] aid identification) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Bromine (σₚ ~0.23) and fluorine (σₚ ~0.06) activate the benzofuran core toward nucleophilic aromatic substitution (SNAr) but deactivate electrophilic pathways.
- Suzuki-Miyaura Coupling : Bromine at the 7-position acts as a leaving group; reactivity is enhanced by EWGs, enabling Pd-catalyzed coupling with aryl boronic acids (yields >75% with Pd(PPh₃)₄/K₂CO₃ in THF) .
- Controlled Substitution : Fluorine’s ortho/para-directing effects guide subsequent functionalization (e.g., amination at the 5-position) .
Q. What statistical experimental design methods are recommended for optimizing reaction conditions in benzofuran derivative synthesis?
Methodological Answer:
- Factorial Design : Identifies critical variables (e.g., temperature, catalyst loading) and interactions. For example, a 2³ factorial design (temperature, solvent polarity, reagent ratio) reduces trial runs by 50% while maximizing yield .
- Response Surface Methodology (RSM) : Models non-linear relationships; used to optimize microwave-assisted synthesis (e.g., 30% yield improvement via power-time optimization) .
Q. How can computational reaction path search methods improve the synthesis design of benzofuran derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
- Machine Learning (ML) : Trained on reaction databases to suggest optimal conditions (e.g., solvent selection for fluorination based on polarity descriptors) .
- Feedback Loops : Experimental data (e.g., failed reactions) refine computational models, accelerating discovery of novel pathways .
Q. How should researchers address discrepancies in reported biological activities of benzofuran derivatives?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., replace bromine with chlorine) to isolate activity contributors. For example, 7-bromo derivatives show higher kinase inhibition than chloro analogs due to enhanced hydrophobic interactions .
- Targeted Assays : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to resolve conflicting anti-inflammatory data .
- Meta-Analysis : Aggregate data from crystallography (e.g., Protein Data Bank entries) to correlate binding modes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
